6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride is a heterocyclic compound that features a fused triazole and diazepine ring system
Mécanisme D'action
Target of Action
Some [1, 2, 4]triazolo- [4,3- a ]quinoxaline derivatives have been found to be potent adenosine receptor antagonists , suggesting that similar compounds may also target these receptors.
Mode of Action
Based on its structural similarity to other triazolo-diazepine compounds, it may interact with its targets by binding to specific sites, thereby modulating their activity .
Biochemical Pathways
If it acts as an adenosine receptor antagonist like its related compounds , it could potentially influence pathways involving adenosine, such as the regulation of heart rate, sleep, and response to stress.
Result of Action
If it acts as an adenosine receptor antagonist, it could potentially result in increased alertness, decreased inflammation, and changes in cardiovascular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of many compounds . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable diketones or ketoesters, followed by cyclization to form the triazole ring. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its dihydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1,2,5,6,7,8-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one hydrochloride
- 3-Ethyl-5-methyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)isoxazole hydrochloride
- 2-(Cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one hydrochloride
Uniqueness
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride is unique due to its specific ring structure and the presence of both triazole and diazepine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-3-4-10-5-8-9-6(1)10;;/h5,7H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHQMUHFYQPTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230913-49-0 |
Source
|
Record name | 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.